molecular formula C23H28FNO4 B2978381 1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one CAS No. 486425-83-6

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2978381
CAS No.: 486425-83-6
M. Wt: 401.478
InChI Key: HABXGOAERYXJHT-UHFFFAOYSA-N
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Description

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C23H28FNO4 and its molecular weight is 401.478. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Research in chemical synthesis focuses on the modification of dihydroisoquinolines, including the study of partial O-demethylation of aromatic-substituted dihydroisoquinolines. Controlled acid hydrolysis has been used to partially O-demethylate aromatic dimethoxy-substituted dihydroisoquinolines, providing insights into selective cleavage and the structural elucidation of the monophenols obtained (Brossi & Teitel, 1970).

Fluorescence Studies and Hybridization

Another area of research is the synthesis of novel fluorophores related to dihydroisoquinoline derivatives for biological applications. Studies have explored how these compounds can be used for labeling nucleosides and oligodeoxyribonucleotides, enhancing fluorescence signals and hybridization affinity, which has implications for biological labeling and diagnostic applications (Singh & Singh, 2007).

Crystallography and Molecular Interactions

Research into the crystal structure and weak interactions of dihydroisoquinoline derivatives provides insights into how "organic fluorine" influences crystal packing. This knowledge is crucial for understanding molecular conformations and designing compounds with desired physical and chemical properties (Choudhury, Nagarajan, & Row, 2003).

Cellular Proliferation Assessment

The use of dihydroisoquinoline derivatives in assessing cellular proliferation in tumors showcases their potential in medical imaging and cancer research. A study on the safety, dosimetry, and tumor imaging capabilities of a specific dihydroisoquinoline derivative, 18F-ISO-1, in patients with malignant neoplasms, highlights the compound's potential for evaluating tumor proliferation through PET imaging (Dehdashti et al., 2013).

Properties

IUPAC Name

1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO4/c1-23(2,3)22(26)25-11-10-15-12-20(27-4)21(28-5)13-18(15)19(25)14-29-17-8-6-16(24)7-9-17/h6-9,12-13,19H,10-11,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABXGOAERYXJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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